![molecular formula C27H25FN4O4S B1672450 Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate CAS No. 306974-70-9](/img/structure/B1672450.png)
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
概要
説明
GW1100: is a selective antagonist of the free fatty acid receptor 1, also known as G-protein–coupled receptor 40. This compound is primarily used in scientific research to study the role of free fatty acid receptor 1 in various biological processes. The chemical structure of GW1100 includes a pyrimidinylmethyl-pyrimidinone core, which is essential for its activity as a receptor antagonist .
科学的研究の応用
GW1100 is widely used in scientific research to study the role of free fatty acid receptor 1 in various biological processes. Some of its applications include:
Chemistry: Used as a tool to study the binding and activity of free fatty acid receptor 1.
Biology: Employed in studies investigating the role of free fatty acid receptor 1 in cellular signaling and metabolism.
Medicine: Used in research on metabolic diseases, such as diabetes, where free fatty acid receptor 1 plays a crucial role in insulin secretion.
Industry: Utilized in the development of new therapeutic agents targeting free fatty acid receptor 1
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of GW1100 involves multiple steps, starting with the preparation of the pyrimidinylmethyl-pyrimidinone core. The key steps include:
Formation of the pyrimidinone ring: This is typically achieved through a condensation reaction between an appropriate aldehyde and a urea derivative.
Introduction of the ethoxycarbonylphenyl group: This step involves the reaction of the pyrimidinone intermediate with an ethoxycarbonylphenyl halide under basic conditions.
Addition of the fluorobenzylthio group: This is done through a nucleophilic substitution reaction using a fluorobenzyl halide and a thiol derivative.
Final coupling with the pyrimidinylmethyl group: This step involves the reaction of the intermediate with a pyrimidinylmethyl halide under basic conditions
Industrial Production Methods: The industrial production of GW1100 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and scalable reaction conditions. The process is designed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: GW1100 undergoes several types of chemical reactions, including:
Oxidation: GW1100 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced derivatives.
Substitution: GW1100 can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and pyrimidinylmethyl positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides are used under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
作用機序
GW1100 exerts its effects by selectively binding to and antagonizing free fatty acid receptor 1. This receptor is a G-protein–coupled receptor that is activated by long-chain fatty acids. By blocking the receptor, GW1100 inhibits the downstream signaling pathways that are normally activated by fatty acids. This includes the inhibition of calcium ion influx and the suppression of insulin secretion in pancreatic beta cells .
類似化合物との比較
Similar Compounds:
GW9508: An agonist of free fatty acid receptor 1 and free fatty acid receptor 4.
TUG-891: A selective agonist of free fatty acid receptor 4.
Comparison:
GW1100 vs. GW9508: While GW1100 is an antagonist, GW9508 is an agonist of free fatty acid receptor 1. This makes GW1100 useful for studying the inhibitory effects on the receptor, whereas GW9508 is used to study the activation of the receptor.
GW1100 vs. TUG-891: TUG-891 is selective for free fatty acid receptor 4, whereas GW1100 is selective for free fatty acid receptor 1. This allows researchers to study the specific roles of these receptors in different biological processes.
GW1100 vs. GLPG0974: GLPG0974 targets free fatty acid receptor 2, while GW1100 targets free fatty acid receptor 1. .
特性
IUPAC Name |
ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O4S/c1-3-35-25(34)20-7-11-23(12-8-20)32-16-21(13-19-14-29-26(30-15-19)36-4-2)24(33)31-27(32)37-17-18-5-9-22(28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPNCCWOTBBVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)CC2=CN(C(=NC2=O)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470686 | |
| Record name | GW-1100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306974-70-9 | |
| Record name | GW-1100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)
![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)
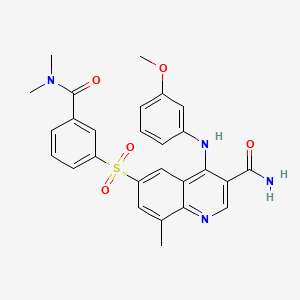
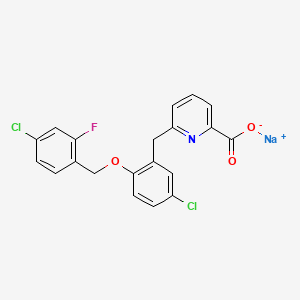
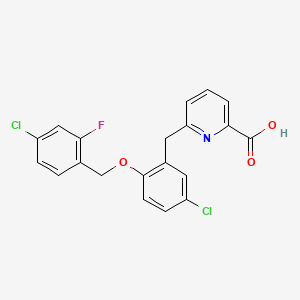
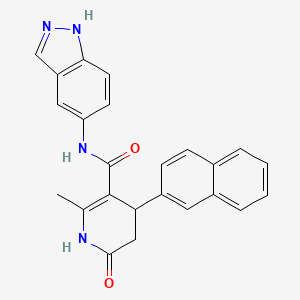
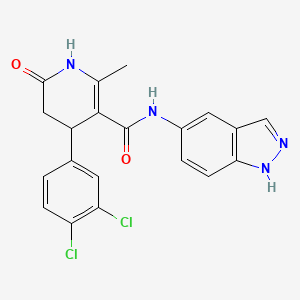
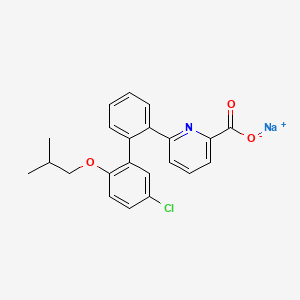

![4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide](/img/structure/B1672385.png)
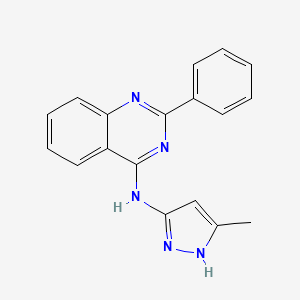
![N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1672388.png)
![4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide](/img/structure/B1672389.png)
![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)